molecular formula C22H14O B13738610 Dibenz(a,h)anthracen-5-ol CAS No. 4002-76-0

Dibenz(a,h)anthracen-5-ol

Cat. No.: B13738610
CAS No.: 4002-76-0
M. Wt: 294.3 g/mol
InChI Key: BBWOMDVXOOZFBE-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracen-5-ol is an organic compound with the chemical formula C22H14O. It is a polycyclic aromatic hydrocarbon (PAH) with five fused benzene rings and a hydroxyl group at the 5th position. This compound is known for its stability and genotoxic properties, as it can intercalate into DNA and cause mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenz(a,h)anthracen-5-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diphenylethylene derivatives can yield this compound. The reaction typically requires a catalyst and high temperatures to facilitate the formation of the polycyclic structure .

Industrial Production Methods

Industrial production of this compound is often achieved through the distillation of coal tar, a byproduct of coal processing. This method involves the separation and purification of the compound from other PAHs present in coal tar .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,h)anthracen-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenz(a,h)anthracen-5-ol has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.

    Biology: Investigated for its genotoxic effects and its ability to intercalate into DNA, making it a useful tool in genetic and cancer research.

    Medicine: Studied for its potential role in the development of cancer therapies, given its ability to induce mutations.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Dibenz(a,h)anthracen-5-ol exerts its effects primarily through intercalation into DNA. This process involves the insertion of the compound between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to mutations, which may result in genotoxic effects and potentially cancer . The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • Dibenz(a,j)anthracene
  • Benzo(a)pyrene
  • Chrysene

Uniqueness

Dibenz(a,h)anthracen-5-ol is unique due to its specific structure, which includes a hydroxyl group at the 5th position. This functional group significantly influences its chemical reactivity and biological activity compared to other PAHs. For instance, the presence of the hydroxyl group makes it more reactive in oxidation and substitution reactions .

Properties

CAS No.

4002-76-0

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthren-5-ol

InChI

InChI=1S/C22H14O/c23-22-13-16-12-20-15(10-9-14-5-1-2-6-17(14)20)11-21(16)18-7-3-4-8-19(18)22/h1-13,23H

InChI Key

BBWOMDVXOOZFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C(C5=CC=CC=C54)O

Origin of Product

United States

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